

# Application Notes and Protocols for AV123 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | AV123     |           |  |  |
| Cat. No.:            | B12411749 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AV123** is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of TNF-α-induced necroptosis. With an in vitro IC50 of 12.12 μM and an EC50 of 1.7 μM for blocking necroptosis, **AV123** holds promise for the treatment of various conditions, including ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders. [1] This document provides detailed application notes and protocols for the preclinical evaluation of **AV123** in animal models, based on available data for **AV123** and other RIPK1 inhibitors.

### **Mechanism of Action and Signaling Pathway**

**AV123** targets RIPK1, a serine/threonine kinase that plays a pivotal role in the cellular decision between survival and programmed cell death pathways, including apoptosis and necroptosis. In the context of TNF- $\alpha$  signaling, the binding of TNF- $\alpha$  to its receptor (TNFR1) can trigger the formation of different protein complexes.

• Complex I (Pro-survival): Upon TNF-α stimulation, TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1 to form a plasma membrane-associated complex. This leads to the ubiquitination of RIPK1, which then acts as a scaffold to activate the NF-κB signaling pathway, promoting cell survival and inflammation.

### Methodological & Application





- Complex IIa (Apoptosis): In the absence of cIAP activity, deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex with FADD and pro-caspase-8.
   This leads to the activation of caspase-8 and initiation of apoptosis.
- Complex IIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 through their RIP homotypic interaction motifs (RHIMs) to form the necrosome. This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized pMLKL then translocates to the plasma membrane, disrupting its integrity and leading to necroptotic cell death.

**AV123**, by inhibiting the kinase activity of RIPK1, is expected to block the formation and/or activity of the necrosome, thereby preventing necroptotic cell death.





Click to download full resolution via product page

Caption: TNF- $\alpha$  induced signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of **AV123**.

## Recommended AV123 Dosage for Animal Models







As there is no publicly available in vivo data for **AV123**, the following dosage recommendations are extrapolated from preclinical studies of other RIPK1 inhibitors. It is crucial to perform initial dose-ranging and toxicity studies for **AV123** to determine the optimal and safe dose for your specific animal model and disease indication.

Table 1: Summary of Preclinical Data for Select RIPK1 Inhibitors



| Compound              | Animal<br>Model     | Route of<br>Administrat<br>ion | Dose Range                                                                 | Key<br>Findings                                                                                  | Reference |
|-----------------------|---------------------|--------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Necrostatin-1         | Rat                 | Oral                           | 5 mg/kg                                                                    | Cmax: 648<br>µg/L, Tmax: 1<br>h, t1/2: 1.2 h,<br>Bioavailability<br>: 54.8%                      | [2]       |
| Rat                   | Intraperitonea<br>I | 1.65 mg/kg                     | Neuroprotecti<br>ve effect in a<br>sciatic nerve<br>crush injury<br>model. |                                                                                                  |           |
| Mouse                 | Intravenous         | -                              | Mitigated radiation-induced mortality.                                     | _                                                                                                |           |
| GSK547                | Mouse               | Oral                           | 0.01 - 10<br>mg/kg                                                         | Dose-<br>dependent<br>inhibition of<br>RIPK1. At 10<br>mg/kg, 99%<br>inhibition was<br>observed. | [3]       |
| SAR443060<br>(DNL747) | Rat                 | -                              | Up to 1000<br>mg/kg/day                                                    | 3-month GLP<br>toxicology<br>studies<br>showed good<br>tolerability.                             | [4]       |
| Compound<br>"PK68"    | Mouse               | Oral                           | 10 mg/kg                                                                   | Cmax: 2423<br>ng/mL.<br>Plasma levels<br>remained<br>above EC50                                  | [4]       |

## Methodological & Application

Check Availability & Pricing

|         |       |                   |                                                                   | for over 8 hours.                         |     |
|---------|-------|-------------------|-------------------------------------------------------------------|-------------------------------------------|-----|
| Mouse   | -     | 1 mg/kg           | Provided effective protection against TNFα- induced lethal shock. | [4]                                       |     |
| RIPA-56 | Mouse | Oral (in<br>chow) | 300 mg/kg                                                         | Attenuated renal injury in diabetic mice. | [5] |

Table 2: Estimated Starting Dose Ranges for AV123 in Rodent Models



| Animal Model           | Route of<br>Administration | Recommended<br>Starting Dose<br>Range (mg/kg)                                               | Justification                                                               |
|------------------------|----------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Mouse                  | Oral (gavage)              | 1 - 10                                                                                      | Based on the effective oral dose of GSK547 and PK68 in mice.                |
| Intraperitoneal (i.p.) | 0.5 - 5                    | A lower starting dose is recommended for parenteral routes compared to oral administration. |                                                                             |
| Intravenous (i.v.)     | 0.1 - 2.5                  | A conservative starting dose due to direct systemic exposure.                               | _                                                                           |
| Rat                    | Oral (gavage)              | 1 - 10                                                                                      | Extrapolated from mouse oral data and the oral PK of Necrostatin-1 in rats. |
| Intraperitoneal (i.p.) | 0.5 - 5                    | A lower starting dose is recommended for parenteral routes.                                 |                                                                             |
| Intravenous (i.v.)     | 0.1 - 2.5                  | A conservative starting dose due to direct systemic exposure.                               | _                                                                           |

Note: These are suggested starting ranges. The optimal dose will depend on the specific disease model, the formulation of **AV123**, and the desired level of target engagement. A thorough dose-escalation study is highly recommended.

## **Experimental Protocols**



The following are general protocols for the administration of **AV123** to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

### **Preparation of AV123 Formulation**

The solubility of **AV123** in common vehicles should be determined empirically. A common starting point for in vivo studies with small molecules is a formulation in a vehicle such as:

- 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
- 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
- 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O

#### Protocol:

- Weigh the required amount of AV123 powder.
- If using a co-solvent like DMSO, first dissolve the AV123 in the DMSO.
- Gradually add the other components of the vehicle while vortexing or sonicating to ensure complete dissolution.
- Prepare the formulation fresh on the day of dosing, or assess its stability if stored.

### **Administration Routes**

The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

1. Oral Gavage (Per os, P.O.)

This route is common for assessing oral bioavailability and for chronic dosing studies.

- Materials:
  - Appropriately sized gavage needle (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip).



- Syringe (1 mL or 3 mL).
- Maximum Volume:

Mouse: 10 mL/kg

Rat: 10 mL/kg

- Protocol:
  - Gently restrain the animal.
  - Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.
  - Gently insert the gavage needle into the esophagus. Do not force the needle.
  - Slowly administer the AV123 formulation.
  - Carefully remove the needle and return the animal to its cage.
  - Monitor the animal for any signs of distress.
- 2. Intraperitoneal (I.P.) Injection

This route allows for rapid absorption into the systemic circulation.

- Materials:
  - 25-27 gauge needle for mice, 23-25 gauge needle for rats.
  - o Syringe (1 mL).
- Maximum Volume:
  - Mouse: 10 mL/kg
  - Rat: 10 mL/kg



- Protocol:
  - Restrain the animal with its head tilted downwards.
  - Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
  - Insert the needle at a 15-20 degree angle.
  - Aspirate to ensure no fluid or blood is drawn back into the syringe.
  - Inject the AV123 formulation.
  - Withdraw the needle and return the animal to its cage.
- 3. Intravenous (I.V.) Injection (Tail Vein)

This route provides immediate and 100% bioavailability.

- Materials:
  - 27-30 gauge needle.
  - Syringe (1 mL).
  - Restraining device for the animal.
- Maximum Volume (Bolus):
  - Mouse: 5 mL/kg
  - Rat: 5 mL/kg
- Protocol:
  - Place the animal in a restraining device.
  - Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.



- Disinfect the injection site with an alcohol wipe.
- Insert the needle, bevel up, into one of the lateral tail veins.
- Slowly inject the AV123 formulation.
- Withdraw the needle and apply gentle pressure to the injection site.
- 4. Subcutaneous (S.C.) Injection

This route provides a slower, more sustained release compared to I.P. or I.V. administration.

- Materials:
  - 25-27 gauge needle.
  - Syringe (1 mL).
- Maximum Volume:
  - Mouse: 10 mL/kg
  - Rat: 5 mL/kg
- Protocol:
  - o Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
  - o Insert the needle at the base of the skin tent.
  - Aspirate to check for blood.
  - Inject the AV123 formulation.
  - Withdraw the needle and gently massage the area.





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical evaluation of **AV123** in animal models.

## Pharmacokinetic and Toxicology Considerations

• Pharmacokinetics (PK): It is essential to characterize the pharmacokinetic profile of **AV123** in the chosen animal model. This includes determining parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (area under



the curve). This data will inform dosing frequency and help to establish a relationship between exposure and efficacy.

- Toxicology: A maximum tolerated dose (MTD) study should be conducted to identify the
  highest dose that does not cause unacceptable toxicity. Following the MTD study, a repeatdose toxicology study (e.g., 7 or 28 days) is recommended to assess for any cumulative
  toxicity. Key parameters to monitor include:
  - Clinical observations (e.g., changes in behavior, appearance)
  - Body weight changes
  - Food and water consumption
  - Hematology and clinical chemistry
  - Gross pathology and histopathology of major organs at necropsy

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be determined, which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

### Conclusion

**AV123** is a promising RIPK1 inhibitor with therapeutic potential in a range of diseases. The information and protocols provided in this document offer a starting point for the preclinical evaluation of **AV123** in animal models. Due to the lack of specific in vivo data for **AV123**, a cautious and systematic approach to dose selection, beginning with dose-ranging and toxicity studies, is paramount to ensure the generation of robust and reliable data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting RIPK1 Limits Neuroinflammation and Alleviates Postoperative Cognitive Impairments in D-Galactose-Induced Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AV123 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411749#recommended-av123-dosage-for-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com